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Brevinin-1S

Cat. No.: B1577855
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1S is an antimicrobial peptide (AMP) originating from frog skin secretions, belonging to the extensively studied Brevinin-1 family . These peptides are a cornerstone of innate immune defense in amphibians and represent a rich resource for developing novel therapeutic agents against drug-resistant pathogens . As a linear, cationic, and amphipathic peptide, this compound is characterized by its potential to adopt an alpha-helical structure in membrane-like environments, a feature critical for its mechanism of action . Many peptides in this family also feature a C-terminal disulfide-bridged cyclic heptapeptide, known as the "Rana box," which contributes to structural stability . The primary research value of this compound lies in its ability to selectively target and disrupt microbial cell membranes . Its cationic nature facilitates electrostatic interactions with the anionic phospholipids abundant in bacterial membranes, while its amphipathic structure allows it to embed itself and compromise membrane integrity, leading to cell lysis and death . This membrane-targeting mechanism poses a high barrier to the development of bacterial resistance, making it a promising candidate for tackling multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its antimicrobial applications, Brevinin-1 and its analogues have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including lung, gastric, and leukemia cancers, by potentially targeting the negatively charged membranes of cancer cells . This dual-function potential underscores its value in both infectious disease and oncology research. Ongoing studies focus on enhancing its therapeutic window through amino acid substitutions—such as incorporating D-amino acids or arginine residues—to improve stability, enhance efficacy, and reduce undesired hemolytic activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antimicrobial

sequence

FFPAILRVAAKVGPAVLCAITKKC

Origin of Product

United States

Isolation, Identification, and Biosynthetic Pathways of Brevinin 1s

Methodologies for Peptide Isolation from Amphibian Skin Secretions

The initial step in studying Brevinin-1S involves its collection from the skin secretions of amphibians. To ensure the well-being of the animals, non-lethal methods have been developed and are standard practice. nih.gov These techniques are designed to stimulate the release of peptides from the granular glands embedded in the frog's skin. nih.govallenpress.com

Commonly employed methods include:

Pharmacological Stimulation : This involves the administration of agents like norepinephrine (B1679862), often via injection into the dorsal lymph sac or through immersion in a solution, to induce the rapid and systemic release of skin peptides. nih.govallenpress.comresearchgate.net

Mild Electrical Stimulation : Techniques such as Transcutaneous Amphibian Stimulation (TAS) use a gentle electrical current to stimulate the granular glands and prompt the secretion of their contents. mdpi.comnih.gov

Solvent Extraction : In some methodologies, the amphibian is immersed in a solvent to extract the peptides from the skin secretions. mdpi.com

Following collection, the crude secretion is often partially purified using methods like Sep-Pak C18 cartridges to concentrate the peptide fraction before further analysis. researchgate.net

Methodology Description Key Advantages References
Pharmacological Stimulation (Norepinephrine) Injection or immersion in a norepinephrine solution to trigger systemic peptide release from granular glands.Can collect copious amounts of peptides with a single application. nih.govallenpress.comresearchgate.net
Transcutaneous Amphibian Stimulation (TAS) Application of a mild electrical current to the skin surface to induce secretion.A gentle method that does not appear to cause distress to the animals. mdpi.comnih.gov
Solvent Extraction / Immersion Submerging the animal in a specific vehicle or solvent to collect secreted compounds.Can be combined with pharmacological agents for enhanced collection. allenpress.commdpi.com

Spectrometric and Chromatographic Identification Techniques

Once a peptide-rich extract is obtained, a combination of chromatographic and spectrometric techniques is employed to isolate, identify, and characterize this compound.

The primary separation technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This method separates the complex mixture of peptides based on their hydrophobicity, allowing for the purification of individual components. researchgate.netnih.gov Columns with different stationary phases, such as octadecylsilyl (C18), butylsilyl (C4), or diphenylmethylsilyl, can be used sequentially to achieve high purity. researchgate.net

Following separation, identification is primarily achieved through Mass Spectrometry (MS) .

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) Mass Spectrometry is used to determine the precise molecular masses of the purified peptides. researchgate.net

Tandem Mass Spectrometry (MS/MS or LC-MS/MS) provides fragmentation data that allows for the determination of the peptide's amino acid sequence. biologists.comnih.govmdpi.com This technique was used to confirm the identity of Brevinin-1SY by matching the fragmentation pattern to the known sequence. biologists.com

To determine the peptide's three-dimensional structure in different environments, Circular Dichroism (CD) Spectroscopy is utilized. nih.govfrontiersin.org This technique revealed that Brevinin-1 (B586460) peptides typically exist as a random coil in aqueous solutions but adopt an amphipathic α-helical structure in membrane-mimicking environments, a conformation critical for their biological activity. nih.govnih.govmdpi.com

Technique Purpose Details References
RP-HPLC Separation and PurificationSeparates peptides from complex mixtures based on hydrophobicity using C4, C18, or diphenyl columns. researchgate.netnih.govnih.gov
MALDI-TOF MS Mass DeterminationAccurately measures the molecular weight of isolated peptides. researchgate.net
LC-MS/MS SequencingFragments the peptide to determine its primary amino acid sequence. biologists.comnih.govmdpi.com
Automated Edman Degradation SequencingA classical method for sequential N-terminal amino acid identification, used to characterize early amphibian peptides. researchgate.net
Circular Dichroism (CD) Secondary Structure AnalysisDetermines the peptide's conformation (e.g., α-helix, random coil) in different solvent environments. nih.govmdpi.comfrontiersin.org

Molecular Cloning and cDNA Sequencing of this compound Precursors

To understand the biosynthesis of this compound, researchers employ molecular cloning techniques to identify the gene and messenger RNA (mRNA) that code for it. This is achieved by creating a cDNA library from the frog's skin tissue. nih.govnih.gov

The process involves:

RNA Extraction : Total RNA is extracted from the skin of the amphibian. bioone.org

cDNA Synthesis : Reverse transcriptase is used to create complementary DNA (cDNA) from the extracted mRNA templates. bioone.org

PCR Amplification : Using specific primers, often designed from known conserved regions of peptide precursors, techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are used to amplify the cDNA encoding the this compound precursor. bioone.orgoup.com

Cloning and Sequencing : The amplified cDNA is then inserted into a vector and cloned. oup.combioone.org Sequencing of this cloned cDNA reveals the full nucleotide sequence of the precursor. nih.govoup.com

Analysis of the cloned cDNA for this compound and other Brevinin family members shows a conserved structure for the precursor protein. nih.gov This precursor typically consists of an N-terminal signal peptide (around 22 amino acids), an acidic spacer region, a dibasic cleavage site (e.g., Lys-Arg), and the C-terminal mature peptide sequence. oup.comvulcanchem.comgoogle.com The signal peptide guides the precursor into the secretory pathway, and the acidic spacer may help neutralize the cationic mature peptide during transport. vulcanchem.com The mature, active peptide is released when enzymes cleave the precursor at the specific cleavage site. vulcanchem.com

Gene Expression Regulation in Response to Environmental Stimuli

The expression of the gene encoding Brevinin-1SY in Rana sylvatica is not constant but is regulated by various environmental stressors, reflecting the peptide's role in the frog's adaptation and defense. biologists.comresearchgate.net Studies have shown that the levels of Brevinin-1SY mRNA change significantly in response to conditions that the wood frog commonly endures. biologists.com

Initial observations suggested temperature regulation, as Brevinin-1SY could only be isolated from frogs warmed to 37°C, not from those collected from cold ponds. biologists.com More detailed studies have quantified the changes in gene expression:

Dehydration : A 40% dehydration state leads to a significant increase in Brevinin-1SY mRNA levels, with a 2.39-fold increase in dorsal skin and a 3.29-fold increase in ventral skin. biologists.com

Anoxia : Exposure to anoxia (lack of oxygen) for 24 hours results in a dramatic 5.23-fold increase in Brevinin-1SY mRNA transcripts in the ventral skin. biologists.comresearchgate.net

Freezing : In response to 24 hours of freezing, Brevinin-1SY mRNA expression significantly decreases in the dorsal skin to 0.6-fold of control levels. biologists.comresearchgate.net

These findings indicate a complex regulatory system that modulates the production of this antimicrobial peptide to meet the physiological demands imposed by harsh environmental conditions. biologists.comresearchgate.net

Environmental Stimulus Tissue Change in mRNA Expression (Fold Change vs. Control) Reference
40% Dehydration Dorsal Skin↑ 2.39-fold biologists.com
Ventral Skin↑ 3.29-fold biologists.com
24h Anoxia Ventral Skin↑ 5.23-fold biologists.com
24h Freezing Dorsal Skin↓ 0.6-fold biologists.com

Comparative Biosynthesis Studies within the Brevinin Family

The precursors for Brevinin-1 peptides consistently feature a highly conserved N-terminal signal peptide and a subsequent acidic spacer region. nih.govgoogle.com This conservation suggests a common evolutionary origin and a fundamental mechanism for synthesis and secretion. nih.gov

However, the C-terminal region encoding the mature peptide is hypervariable. nih.gov This variability results in a diverse arsenal (B13267) of peptides across different frog species. Despite this sequence diversity, members of the Brevinin-1 family share a few invariant residues, including Alanine at position 9, and a C-terminal "Rana box" domain (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) which forms a disulfide-bridged loop. biologists.commdpi.com

A notable aspect of Brevinin-1SY is that it appears to be the only antimicrobial peptide produced by the adult wood frog, Rana sylvatica. biologists.com This is unusual, as many other ranid frogs synthesize and secrete a multitude of different antimicrobial peptides. biologists.com Conversely, some studies have found identical Brevinin-1 peptide sequences in different, though related, frog species, such as Brevinin-1GHd found in Hoplobatrachus rugulosus, Hylarana guentheri, and Hylarana latouchii. frontiersin.org This suggests a shared evolutionary history and highlights the peptide's crucial defensive role. frontiersin.org

Structural Elucidation and Conformational Analysis of Brevinin 1s

Primary Amino Acid Sequence Analysis and Conservation

A typical Brevinin-1 (B586460) peptide, such as Brevinin-1E from Rana esculenta, consists of a hydrophobic N-terminal region, a central hinge region often containing proline, and a C-terminal loop formed by a disulfide bridge. nih.gov

Table 1: Examples of Brevinin-1 Family Peptide Sequences
PeptideSequenceSource Organism
Brevinin-1FLPVLAGIAAKVVPALFCKITKKCRana brevipoda porsa nih.govpeptide.com
Brevinin-1GHdFLGALFKVASKLVPAAICSISKKCHylarana guentheri portlandpress.com
Brevinin-1BYaFLPILASLAAKFGPKLFCLVTKKCRana boylii nih.gov
Palustrin-1cALSILRGLEKLAKMGIALTNCKATKKCRana palustris nih.gov

Characterization of Conserved Residues and Motifs (e.g., 'FLP' motif, Pro14)

Across the Brevinin-1 family, several residues and motifs display a high degree of conservation. Notably, a hydrophobic 'FLP' motif is often present at the N-terminus. researchgate.net This motif is thought to be important for the peptide's interaction with and insertion into the lipid bilayer of target cell membranes. Another highly conserved feature is the presence of a proline residue, frequently at position 14 (Pro14). nih.govmdpi.com This proline is believed to induce a stable kink in the peptide's structure, which facilitates the formation of pores in bacterial membranes. nih.govnih.gov

Furthermore, specific amino acid residues are invariant in many Brevinin-1 peptides, including Alanine at position 9 (Ala9), Cysteine at position 18 (Cys18), Lysine (B10760008) at position 23 (Lys23), and Cysteine at position 24 (Cys24). nih.gov The conservation of Ala9 is suggested to contribute to the formation of the helical structure. nih.gov

Identification of the C-Terminal "Rana Box" Disulfide Bridge Motif

A hallmark of the Brevinin-1 family is the presence of a C-terminal cyclic domain known as the "Rana box". nih.govfrontiersin.orgresearchgate.net This structure is formed by a disulfide bond between two cysteine residues, creating a heptapeptide (B1575542) ring. nih.govmdpi.com The consensus sequence for the Rana box in Brevinin-1 peptides is typically Cys-(Xaa)4-Lys-Cys. mdpi.com This motif is crucial for the structural integrity and, in many cases, the biological activity of the peptide. The disulfide bridge helps to stabilize the amphipathic conformation of the peptide, which is essential for its membrane-disrupting mechanism. nih.govmdpi.com The presence of a cationic residue, typically lysine, within the loop is also a characteristic feature. researchgate.net

Secondary Structure Determination

The biological function of Brevinin-1S is intimately linked to its ability to adopt different secondary structures depending on its environment. This conformational flexibility is a key aspect of its mechanism of action.

Amphipathic Alpha-Helical Conformation in Membrane-Mimetic Environments

In environments that mimic the hydrophobic core of a cell membrane, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, Brevinin-1 peptides adopt a distinct amphipathic alpha-helical conformation. nih.govportlandpress.comresearchgate.net This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. google.com The hydrophobic face interacts with the lipid components of the microbial membrane, while the hydrophilic, often positively charged, face remains oriented towards the aqueous environment or interacts with the negatively charged components of the bacterial membrane. google.comvulcanchem.com This amphipathic nature is a prerequisite for the peptide's ability to perturb and permeabilize the target membrane. google.com

Random Coil Conformation in Aqueous Solutions

In contrast to its structured state in membrane-like environments, this compound and other members of the Brevinin-1 family typically exist in a disordered, or random coil, conformation in aqueous solutions. nih.govportlandpress.com This lack of a defined structure in an aqueous environment may prevent the peptide from aggregating or interacting non-specifically with host cells before reaching its microbial target. tandfonline.com The transition from a random coil to an alpha-helix upon encountering a bacterial membrane is a critical step in its antimicrobial action. vulcanchem.com

Experimental Techniques for Secondary Structure Analysis (e.g., Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a primary experimental technique used to determine the secondary structure of peptides like this compound. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. mosbri.eu

In a typical CD experiment for a Brevinin-1 peptide:

In an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate), the CD spectrum shows a single negative peak around 200 nm, which is characteristic of a random coil structure. portlandpress.comfrontiersin.org

In a membrane-mimetic solvent, such as 50% trifluoroethanol (TFE) or in the presence of SDS micelles, the spectrum changes significantly. It displays two negative minima at approximately 208 nm and 222 nm, and a positive maximum around 192 nm. frontiersin.orggoogle.com This spectral signature is indicative of a high propensity for an alpha-helical conformation. google.comfrontiersin.org

Tertiary Structure Prediction and Modeling

The determination of the three-dimensional structure of peptides like this compound is crucial for understanding their mechanism of action. For Brevinin-1SY, a close variant, researchers have employed in silico analysis to predict its tertiary structure. nih.gov The process began by submitting the full amino acid sequence of Brevinin-1SY to the QUARK server, an algorithm for ab initio protein structure prediction. nih.gov This initial model was then further refined through energy minimization using the Molecular Operating Environment (MOE) with the AMBER force field, simulating a water solvent environment to achieve a more stable and realistic conformation. nih.gov

This modeling predicts that this compound adopts a predominantly alpha-helical secondary structure. nih.gov Such predictions are often corroborated using various computational tools and databases. For the broader Brevinin-1 family, servers like trRosettaX-Single, I-TASSER, SWISS-MODEL, and the AlphaFold database are commonly used to generate and visualize 3D structural models. frontiersin.orgmdpi.comresearchgate.netmdpi.comgoogle.com Analysis of the predicted structure for Brevinin-1SY also provides insights into its solvent accessibility, indicating which amino acid residues are likely to be exposed on the surface versus buried within the core of the peptide. nih.gov

Table 1: Tools and Methods in this compound Tertiary Structure Prediction

Tool/Method Purpose Application to this compound/Family Reference
QUARK Server Ab initio 3D structure prediction Used to generate the initial structural model of Brevinin-1SY. nih.gov
MOE (Molecular Operating Environment) Energy minimization and optimization Refined the QUARK-generated model of Brevinin-1SY using the AMBER force field. nih.gov
trRosettaX-Single Secondary and tertiary structure prediction Used for modeling other Brevinin-1 family peptides like Brevinin-1GHd. frontiersin.orgmdpi.com
I-TASSER Structure and function prediction Employed to predict the secondary structures of Brevinin-1 peptides. google.com
AlphaFoldDB 3D structure database Provides predicted structures for various Brevinin-1 peptides. mdpi.comresearchgate.net
SWISS-MODEL Homology modeling A platform available for modeling Brevinin-1 structures based on known templates. mdpi.comresearchgate.net

Role of Cationicity and Hydrophobicity in Structural Integrity and Function

The biological function of this compound is intrinsically linked to two key physicochemical properties: its net positive charge (cationicity) and the presence of water-repelling amino acid residues (hydrophobicity). These features work in concert to enable the peptide to effectively target and disrupt microbial membranes. researchgate.net

Cationicity: Brevinin-1 peptides are typically cationic, possessing a net positive charge at physiological pH. frontiersin.orgresearchgate.net This positive charge is primarily due to the presence of basic amino acid residues, such as lysine, which are often found in the C-terminal region within the "Rana box" loop. mdpi.com The initial step in Brevinin-1's antimicrobial action is the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial cell membranes, such as anionic phospholipids (B1166683) and teichoic acids. nih.govnih.gov This interaction facilitates the accumulation of the peptide on the microbial surface, a prerequisite for its membrane-disrupting activity. nih.gov

Hydrophobicity: A significant proportion of the amino acids in the N-terminal domain of Brevinin-1 peptides are hydrophobic. mdpi.com This high hydrophobicity is critical for the peptide's ability to interact with and insert itself into the lipid bilayer of the target membrane. researchgate.net Once attracted to the surface by electrostatic forces, the hydrophobic region of the peptide penetrates the nonpolar, lipid core of the membrane. researchgate.net

The interplay between these two properties results in an amphipathic structure, particularly when the peptide adopts its α-helical conformation in a membrane-like environment. nih.govresearchgate.net This amphipathicity, where hydrophobic and hydrophilic (cationic) residues are segregated on opposite faces of the helix, is fundamental to its mechanism. This structure allows this compound to disrupt membrane integrity, leading to pore formation and leakage of cellular contents, ultimately causing bacterial cell death. mdpi.comgoogle.com

Striking the right balance between cationicity and hydrophobicity is crucial. An increase in net positive charge can enhance antimicrobial activity, but excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). mdpi.comresearchgate.net Therefore, the specific arrangement and balance of cationic and hydrophobic residues in this compound are finely tuned to ensure potent antimicrobial efficacy with selective targeting of microbial membranes. researchgate.net

Table 2: Physicochemical Properties and Their Functional Roles in this compound

Property Structural Basis Functional Role Reference
Cationicity Presence of basic amino acid residues (e.g., Lysine). Facilitates initial electrostatic attraction to negatively charged microbial membranes. nih.govnih.gov
Hydrophobicity High proportion of nonpolar amino acid residues, especially at the N-terminus. Drives the insertion of the peptide into the lipid core of the bacterial membrane. mdpi.comresearchgate.net
Amphipathicity Segregation of hydrophobic and hydrophilic residues upon forming an α-helix. Enables membrane disruption, pore formation, and subsequent cell lysis. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms of Brevinin 1s

Broad-Spectrum Antimicrobial Activities

Brevinin-1 (B586460) peptides are recognized for their ability to combat a wide array of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com This broad-spectrum activity makes them subjects of significant research interest for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. portlandpress.comnih.govmdpi.com

Activity against Gram-Positive Bacterial Strains

Brevinin-1 peptides, including jejich analogs, have shown significant efficacy against various Gram-positive bacteria. mdpi.commdpi.com Studies have documented their inhibitory effects on clinically relevant strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). portlandpress.comnih.gov For instance, the novel peptide Brevinin-1BW demonstrated potent inhibitory action against Enterococcus faecalis, Staphylococcus aureus, and multidrug-resistant Staphylococcus aureus. nih.gov Similarly, Brevinin-1GHd was found to be highly active against S. aureus and MRSA. portlandpress.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, is a key metric in these studies. The minimum bactericidal concentration (MBC) is also determined to understand the concentration needed to kill the bacteria. portlandpress.comnih.gov

Table 1: Antimicrobial Activity of Brevinin-1 Analogs against Gram-Positive Bacteria

Peptide Strain MIC (µM) MBC (µg/mL)
Brevinin-1pl-2R E. faecium --- ---
Brevinin-1pl-5R E. faecium 2 ---
Brevinin-1pl-3H MRSA 4 ---
Brevinin-1GHd S. aureus 2 ---
Brevinin-1GHd MRSA 4 ---
Brevinin-1BW E. faecalis --- 3.125
Brevinin-1BW S. aureus --- 6.25
Brevinin-1BW Multidrug-resistant S. aureus --- 6.25

This interactive table provides a summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of different Brevinin-1 analogs against various Gram-positive bacterial strains. Data is compiled from multiple research findings. portlandpress.comnih.govnih.govfrontiersin.org

Activity against Gram-Negative Bacterial Strains

While generally potent, the activity of Brevinin-1 peptides against Gram-negative bacteria can be more variable. mdpi.com Some variants exhibit strong inhibition, while others are less effective. nih.gov For example, Brevinin-1GHd showed activity against Escherichia coli and Pseudomonas aeruginosa. portlandpress.com In contrast, Brevinin-1BW displayed weaker inhibitory effects on Gram-negative bacteria. nih.gov The structural differences between Gram-positive and Gram-negative bacterial membranes, particularly the presence of an outer membrane in the latter, can influence the efficacy of these peptides. mdpi.com

Table 2: Antimicrobial Activity of Brevinin-1 Analogs against Gram-Negative Bacteria

Peptide Strain MIC (µM) MBC (µM)
Brevinin-1GHd E. coli 8 ---
Brevinin-1GHd P. aeruginosa 32 ---
Brevinin-1pl-2R P. aeruginosa --- 8
Brevinin-1pl-6K E. coli 4 ---
Brevinin-1Sa E. coli 55 ---
Brevinin-1Sb E. coli 17 ---
Brevinin-1Sc E. coli 14 ---

This interactive table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various Brevinin-1 analogs against selected Gram-negative bacterial strains, based on published research. portlandpress.comnih.govfrontiersin.orgnih.gov

Activity against Fungal Pathogens

The antimicrobial spectrum of Brevinin-1 peptides extends to fungal pathogens. nih.govmdpi.com Several studies have reported their activity against yeasts such as Candida albicans. mdpi.commdpi.comportlandpress.com For instance, Brevinin-1GHd was found to be active against C. albicans with a low MIC value. portlandpress.com This antifungal activity further underscores the broad-spectrum nature of these peptides and their potential as therapeutic agents.

Mechanisms of Microbial Membrane Disruption and Permeabilization

The primary mode of action for Brevinin-1S and related peptides is the disruption of the microbial cell membrane's integrity. researchgate.netmdpi.comnih.gov This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane. nih.govfrontiersin.org Following this initial binding, the peptide inserts into the lipid bilayer, leading to permeabilization and ultimately, cell death. mdpi.comnih.gov

Pore Formation Models (e.g., "Barrel-Stave," "Carpet" models)

Several models have been proposed to describe how antimicrobial peptides disrupt microbial membranes. The two most prominent are the "barrel-stave" and "carpet" models. nih.govfrontiersin.orgmdpi.com

In the barrel-stave model , the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. frontiersin.orgmdpi.comsemanticscholar.org This creates a channel through which intracellular contents can leak out.

The carpet model proposes that the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, much like a carpet. frontiersin.orgmdpi.com This accumulation disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. frontiersin.org Some researchers suggest that Brevinin-1 peptides may act through a combination of these models. mdpi.com

Membrane Depolarization and Integrity Assays (e.g., SYTOX Green, DiBAC4(3))

The disruption of the microbial membrane by this compound can be experimentally verified using various assays. These assays typically employ fluorescent dyes that can only enter cells with compromised membranes.

SYTOX Green is a nucleic acid stain that cannot cross the membrane of healthy cells. google.com When the membrane is permeabilized by a peptide like this compound, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal. frontiersin.orggoogle.comnih.gov An increase in fluorescence intensity is therefore indicative of membrane damage. nih.gov Studies have utilized SYTOX Green assays to confirm that Brevinin-1 analogs disrupt the membrane integrity of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govfrontiersin.orgfrontiersin.org

DiBAC4(3) (bis-(1,3-dibutylbarbituric acid) trimethine oxonol) is a voltage-sensitive dye used to measure membrane potential. google.comthermofisher.combiotium.com It can enter depolarized cells, where it binds to intracellular components and exhibits enhanced fluorescence. thermofisher.cominterchim.fr An increase in DiBAC4(3) fluorescence indicates that the peptide has caused depolarization of the bacterial membrane, a key step in its antimicrobial action. google.comnih.gov Flow cytometry is often used in conjunction with this dye to analyze the effect of the peptide on a population of bacterial cells. google.comnih.gov

Ultrastructural Analysis of Damaged Microbial Cells (e.g., SEM, TEM)

Ultrastructural analysis using advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) has been instrumental in elucidating the morphological changes induced by Brevinin-1 family peptides on microbial cells. unige.chuwa.edu.autu-dresden.de Studies employing SEM have shown that these peptides cause profound damage to the bacterial membrane. researchgate.net For instance, treatment with Brevinin-1 peptides leads to visible disruption and morphological alterations of the bacterial cell envelope. researchgate.netmdpi.com TEM observations further detail this damage, revealing changes in the internal structure of the cells. In studies on the effects of Brevinin-1RL1 on HCT116 cancer cells, TEM imaging showed morphological hallmarks of necrosis, such as vacuolation and the appearance of cell debris. researchgate.net While this specific observation was on a cancer cell line, the technique is widely applied to visualize the internal damage in microbial cells as well. nih.govazolifesciences.com The collective evidence from these microscopic studies indicates that the primary mechanism of action involves severe damage to the cell membrane, leading to a loss of structural integrity and subsequent cell death.

Anti-Biofilm Properties and Eradication Mechanisms

Brevinin-1 peptides have demonstrated significant efficacy against microbial biofilms, which are structured communities of microorganisms that exhibit high resistance to conventional antibiotics. vulcanchem.com Research has shown that peptides from the Brevinin-1 family can both inhibit the initial formation of biofilms and eradicate pre-existing, mature biofilms. vulcanchem.comresearchgate.netmdpi.com

The mechanisms underlying these anti-biofilm properties are multifaceted. They are thought to involve the direct killing of the microbial cells within the biofilm community and the disruption of the extracellular polymeric substance (EPS) matrix that encases the biofilm. vulcanchem.com By compromising the matrix, the peptide can penetrate deeper into the biofilm structure, enhancing its eradicating effect. vulcanchem.com While the precise mechanism is still under investigation, it is suggested that the peptides may form pores within the lipid components of the cells in the biofilm or act to disperse the biofilm structure. mdpi.com

Studies on specific Brevinin-1 peptides, such as Brevinin-1GHa, have quantified this activity. Brevinin-1GHa was found to inhibit biofilm formation of Staphylococcus aureus, Escherichia coli, and Candida albicans at specific concentrations and was also capable of eliminating their established biofilms. mdpi.com Similarly, Brevinin-1BW and Brevinin-1-RAA5 have shown potent inhibitory and eradication activities, particularly against S. aureus biofilms. researchgate.netvulcanchem.com

PeptideOrganismMBIC (µM)MBEC (µM)
Brevinin-1GHa S. aureus416
E. coli3264
C. albicans28
Brevinin-1-RAA5 S. aureus~4 (inhibition)32 (partial eradication)
Data sourced from scientific studies on Brevinin-1 peptides. vulcanchem.commdpi.com

Anti-Inflammatory Effects and Lipopolysaccharide (LPS) Neutralization

Beyond direct antimicrobial action, certain Brevinin-1 peptides exhibit potent anti-inflammatory and immunomodulatory properties. researchgate.netfrontiersin.orgnih.gov A key aspect of this activity is the ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. researchgate.netfrontiersin.orgnih.govfrontiersin.org

The peptide Brevinin-1GHd was the first from the Brevinin-1 family to be identified with significant anti-inflammatory activity. researchgate.netfrontiersin.orgnih.govnih.gov It has been shown to directly bind to LPS, with a reported dissociation constant (Kd) of 6.49 ± 5.40 mM. researchgate.netfrontiersin.orgnih.gov This binding action effectively neutralizes the endotoxin. Following LPS neutralization, the peptide can suppress the inflammatory cascade in immune cells like macrophages. researchgate.netfrontiersin.orgnih.gov Specifically, it inhibits the release of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netfrontiersin.orgnih.gov The underlying molecular mechanism for this suppression involves the inactivation of the MAPK signaling pathway. researchgate.netfrontiersin.orgnih.gov Similarly, Brevinin-1BW has been noted for its significant LPS-binding and anti-inflammatory effects in LPS-stimulated RAW264.7 cells. researchgate.net

Anti-Proliferative Effects on Select Cancer Cell Lines

Peptides of the Brevinin-1 family have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. semanticscholar.orgnih.gov Their cytotoxic effects have been observed across different types of malignancies, positioning them as potential candidates for novel cancer therapeutics. frontiersin.org

Research has documented the efficacy of these peptides against several specific cancer cell lines. For example, Brevinin-1GHd showed marked inhibitory effects on non-small cell lung cancer (H157), human neuronal glioblastoma (U251MG), melanoma (MDA-MB-435s), and human prostate carcinoma (PC3) cells. nih.gov Other studies have highlighted the activity of Brevinin-1pl and its analogues against breast cancer (MCF-7) and another non-small cell lung cancer line (H838). frontiersin.orgfrontiersin.orgnih.gov Furthermore, Brevinin-1RL1 has been shown to suppress the growth of colon cancer (HCT116, SW480), breast cancer (MDA-MB-231), and lung cancer (A549) cells. nih.govresearchgate.net

PeptideCancer Cell LineCancer TypeIC₅₀ (µM)
Brevinin-1GHd H157Non-small cell lung cancer2.987
U251MGGlioblastoma7.985
MDA-MB-435sMelanoma1.197
PC3Prostate carcinoma9.854
Brevinin-1RL1 VariousVarious5 - 10
Brevinin-1pl & analogues MCF-7, H838Breast, Lung cancerEffective at 10⁻⁵ M - 10⁻⁴ M
IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells. nih.govfrontiersin.orgmdpi.com

Preferential Targeting of Cancer Cells

A critical feature of Brevinin-1 peptides is their ability to selectively target and act on cancer cells over normal, healthy cells. nih.govmdpi.com This preferential targeting is attributed to fundamental differences in the composition and charge of cancer cell membranes compared to non-malignant cells. nih.govmdpi.com

The outer surface of cancer cell membranes typically displays a net negative charge. nih.gov This is due to an increased presence of negatively charged molecules such as O-glycosylated mucins and phosphatidylserine (B164497) on the outer leaflet of the membrane. nih.gov In contrast, the outer membranes of normal eukaryotic cells are generally neutral. The cationic (positively charged) nature of Brevinin-1 peptides facilitates a strong electrostatic attraction to the anionic (negatively charged) surface of cancer cells. nih.govnih.gov This initial electrostatic interaction is the key determinant for the peptides' selectivity, causing them to accumulate and aggregate on the surface of tumor cells. nih.govmdpi.com Additionally, cancer cells often have a larger membrane surface area due to a higher density of microvilli, which may further enhance peptide interaction. nih.gov

Induced Apoptosis and Necrosis Pathways

Once bound to cancer cells, Brevinin-1 peptides trigger cell death through multiple pathways, primarily involving apoptosis and necrosis. nih.govmdpi.com Studies on Brevinin-1RL1 have revealed that it induces both of these cell death mechanisms. nih.govmdpi.comresearchgate.net The treatment of cancer cells with the peptide leads to morphological changes characteristic of both apoptosis (cell shrinkage) and necrosis (vacuolation, cell debris). nih.gov

The apoptotic process initiated by these peptides is complex, involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net Evidence for this includes the observed cleavage and activation of key initiator and executioner caspases, including caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and caspase-3 (common executioner). researchgate.net The activation of these caspases is a critical step, as demonstrated by experiments where a pan-caspase inhibitor could rescue cancer cells from the peptide-induced death. nih.gov Furthermore, these peptides can induce a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. researchgate.net In some related peptides like Brevinin-2R, cell death has also been linked to the lysosomal-mitochondrial pathway and the generation of reactive oxygen species (ROS). google.comnih.gov

Membrane Interaction Modalities in Cancer Cell Lysis

The lytic effect of Brevinin-1 peptides on cancer cells is fundamentally driven by their interaction with and disruption of the cell membrane. nih.gov Following the initial electrostatic attraction, the amphipathic nature of the peptide plays a crucial role. nih.gov In the hydrophobic, lipid-rich environment of the cell membrane, the peptide adopts an α-helical structure. nih.gov

This conformation allows the peptide to insert into and perturb the phospholipid bilayer of the cancer cell membrane. nih.gov This disruption leads to an increase in membrane permeability, a process that can be confirmed using techniques like the SYTOX Green assay, which detects compromised membranes. frontiersin.orgfrontiersin.org The formation of pores or channels in the membrane leads to the leakage of cellular contents and a loss of osmotic balance, ultimately resulting in cell lysis and death. vulcanchem.comnih.gov The C-terminal "Rana box," a disulfide-bridged loop common in this peptide family, carries a positive charge and is believed to be significant in the initial electrostatic interactions with the anionic cancer cell membrane. nih.gov

Exploration of Alternative Intracellular Mechanisms (e.g., DNA Binding)

While the primary mechanism of action for many antimicrobial peptides (AMPs), including those in the brevinin family, is the disruption of the microbial cell membrane, research into the broader class of AMPs suggests that their functions are not exclusively limited to membrane lysis. dovepress.comnih.gov Alternative intracellular targets and non-membranolytic mechanisms of action are increasingly recognized as crucial components of their antimicrobial and anticancer activities. dovepress.comnih.gov These can include the inhibition of DNA and protein synthesis, destruction of the cytoskeleton, and induction of apoptosis or necrosis. dovepress.com

For the brevinin family specifically, the prevailing evidence points towards membrane permeabilization as the main bactericidal pathway. nih.govresearchgate.net This is attributed to the cationic and amphipathic nature of these peptides, which facilitates interaction with and disruption of the negatively charged bacterial membranes. nih.govresearchgate.net However, some studies on brevinin analogues have indicated the possibility of a multi-faceted approach. For instance, mechanistic studies on a modified brevinin-1pl analogue, des-Ala¹⁶-[Lys⁴]brevinin-1pl, suggest that its bactericidal effects may result from a combination of membrane disruption and DNA binding. nih.govresearchgate.net Similarly, research on a brevinin-2-related peptide has also pointed to interactions with DNA. mednexus.org

In the context of anticancer activity, non-membranolytic pathways for AMPs can involve triggering apoptosis through intracellular signaling cascades or causing DNA damage. nih.govfrontiersin.org For the broader brevinin family, some members are known to induce apoptosis in cancer cells, which implies the involvement of intracellular targets. nih.gov

Peptide Engineering, Chemical Synthesis, and Structure Activity Relationship Studies of Brevinin 1s Analogues

The development of antimicrobial peptides (AMPs) as therapeutic agents is a promising avenue in the face of rising antibiotic resistance. Brevinin-1S, a member of the brevinin family of peptides, has been the subject of extensive research to enhance its therapeutic potential through peptide engineering and chemical synthesis. These studies focus on understanding the relationship between the peptide's structure and its biological activity.

Computational and Theoretical Investigations of Brevinin 1s

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to model the interactions between peptides and biological membranes at an atomic level. rsc.org For Brevinin-1S and its analogs, MD simulations have been crucial in elucidating their mechanism of action.

Studies on related brevinin peptides, such as brevinin-1BYa, have utilized MD simulations to model their interactions with bacterial membrane mimics like sodium dodecyl sulfate (B86663) (SDS) micelles. ucd.ienih.gov These simulations revealed that the peptides adopt an α-helical conformation and position themselves parallel to the micelle surface. ucd.ienih.gov This orientation allows for the establishment of numerous hydrophobic and electrostatic interactions, with the peptide's hydrophobic residues facing the micelle core and hydrophilic residues pointing outwards. nih.gov This suggests a non-pore-forming mechanism of action for these peptides. nih.gov

In the case of brevinin-1SY, in silico analysis was performed to predict its interaction with a model membrane, indicating that the peptide inserts into the lipid bilayer. biologists.com MD simulations of other antimicrobial peptides, such as pardaxin, have demonstrated that the peptide's orientation and interaction are dependent on the composition of the lipid bilayer. plos.org These simulations showed that the peptide's C-terminal helix was maintained across different model bilayers and that cationic residues "snorkel" toward the interface of the lipid bilayers. plos.org Such detailed interaction mapping is vital for understanding the specificity and activity of peptides like this compound.

Table 1: Key Findings from MD Simulations of Brevinin Family Peptides and Analogs

Peptide Membrane Mimic Key Findings
Brevinin-1BYa Sodium Dodecyl Sulphate (SDS) micelles Adopts two α-helices, lies parallel to the micellar surface. nih.gov
Brevinin-1SY Model lipid bilayer Predicted to insert into the lipid bilayer. biologists.com
Pardaxin Various lipid bilayers (DMPC, DPPC, POPC, etc.) C-terminal helix maintained; peptide tilt varies with bilayer composition; cationic residues snorkel to the interface. plos.org

In Silico Prediction of Secondary and Tertiary Structures

The biological activity of peptides is intrinsically linked to their three-dimensional structure. In silico tools provide rapid and valuable predictions of the secondary and tertiary structures of peptides like this compound.

For brevinin-1SY, the QUARK server was used to generate a model of its protein structure, which was then optimized using the Molecular Operating Environment (MOE) program with the AMBER force field. biologists.combiologists.com These predictions indicated that brevinin-1SY adopts an alpha-helical secondary structure. biologists.combiologists.com Further analysis using the EMBOSS pepwheel tool revealed that brevinin-1SY has 66% hydrophobic residues, resulting in distinct hydrophobic and hydrophilic faces, a characteristic feature of amphipathic helices. biologists.combiologists.com

Similarly, for a novel peptide, brevinin-1OS, and its analogues, secondary structures were predicted using the I-TASSER software. mdpi.com These predictions were then corroborated with experimental data from circular dichroism (CD) spectroscopy, which confirmed that the peptides formed typical α-helical structures in a membrane-mimicking environment (50% trifluoroethanol). mdpi.com The confidence score of predictions, as seen with tools like I-TASSER for brevinin-1H, indicates the reliability of the predicted secondary structure. researchgate.net Web servers like APPTEST offer advanced protocols for predicting peptide tertiary structures from their primary sequence for both linear and cyclic peptides. nih.gov

Table 2: Predicted Structural Features of this compound and Related Peptides

Peptide Prediction Tool(s) Predicted Secondary Structure Key Structural Insights
Brevinin-1SY QUARK, MOE, EMBOSS pepwheel Alpha-helical. biologists.combiologists.com Amphipathic with distinct hydrophobic and hydrophilic faces. biologists.combiologists.com
Brevinin-1OS I-TASSER Alpha-helical. mdpi.com α-helicity is crucial for antimicrobial activity. mdpi.com

Bioinformatics Tools for Sequence Alignment and Homology Modeling

Bioinformatics tools for sequence alignment and homology modeling are fundamental for understanding the evolutionary relationships and predicting the structure of novel peptides like this compound based on known templates.

Sequence alignment, the process of comparing two or more sequences to identify regions of similarity, is a cornerstone of bioinformatics. msstate.edu Tools like BLAST (Basic Local Alignment Search Tool) are widely used to search for similar sequences in large databases. msstate.edumdpi.com For instance, a BLASTn search of the brevinin-1SY transcript revealed its closest homology to the Rana palustris brevinin-1 (B586460) PLc sequence. biologists.com Similarly, a BLASTp search of the brevinin-1SY peptide showed high homology with the Rana catesbeiana ranatuerin-4 (B1575993) precursor. biologists.com These alignments are critical for identifying conserved residues, such as the two cysteine residues essential for the disulfide bridge in the brevinin family. biologists.com

Homology modeling, or comparative modeling, predicts the 3D structure of a target protein based on its alignment with one or more known protein structures (templates). scialert.net This method is particularly useful when the sequence identity between the target and template is above 30-40%. ejosdr.com The process involves template selection, sequence alignment, model building, and refinement. scialert.netejosdr.com Servers like the MPI Bioinformatics Toolkit provide access to advanced tools like HHpred for homology detection and MODELLER for building homology models. scialert.netmpg.de The quality of the sequence alignment is paramount for generating an accurate homology model. ejosdr.com

Table 3: Commonly Used Bioinformatics Tools for Sequence Analysis

Tool/Server Function Application Example
BLAST (NCBI) Sequence similarity searching. msstate.edumdpi.com Identifying homologous sequences for Brevinin-1SY. biologists.com
QUARK Ab initio protein structure prediction. biologists.combiologists.com Generating the initial 3D model of Brevinin-1SY. biologists.combiologists.com
I-TASSER Protein structure and function prediction. mdpi.com Predicting the secondary structure of Brevinin-1OS. mdpi.com
HHpred Homology detection and structure prediction. mpg.de Detecting distant homologs for template-based modeling. mpg.de
MODELLER Comparative protein structure modeling. scialert.netmpg.de Building 3D models based on a template structure. scialert.netmpg.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties and structural features. wikipedia.orgjocpr.com In the context of antimicrobial peptides like this compound, QSAR is a valuable tool for understanding the key determinants of activity and for designing new peptides with enhanced efficacy and reduced toxicity. jocpr.commdpi.com

The development of a QSAR model involves several steps: data collection, calculation of molecular descriptors, model building using statistical methods or machine learning, and rigorous validation. jocpr.commedcraveonline.com Descriptors can include properties like hydrophobicity, hydrophobic moment, net charge, and amino acid composition. nih.govnih.gov For example, in the design of analogues of brevinin-1pl, the theoretical molecular weight, net charge, hydrophobicity, and hydrophobic moment were calculated and summarized to guide modifications. nih.gov

QSAR studies on brevinin peptides have highlighted that a balance between positive charge, α-helicity, and hydrophobicity is essential for maintaining antimicrobial activity. mdpi.com These models can guide the rational design of peptide analogues by, for instance, suggesting specific amino acid substitutions. By replacing lysine (B10760008) residues with arginine in brevinin-1pl, researchers were able to investigate the impact on the peptide's properties. nih.gov QSAR helps to navigate the vast chemical space to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. mdpi.com

Genetic and Evolutionary Studies of Brevinin 1s

Evolutionary Conservation and Divergence of Brevinin-1 (B586460) Sequences

Conserved Features:

Invariant Residues: Across the Brevinin-1 family, four amino acid residues are typically invariant: Alanine (Ala) at position 9, Cysteine (Cys) at position 18, Lysine (B10760008) (Lys) at position 23, and Cysteine (Cys) at position 24. frontiersin.orgnih.gov

"Rana Box": The C-terminal disulfide bridge between Cys18 and Cys24 creates a cyclic heptapeptide (B1575542) loop, a hallmark of many ranid frog AMPs. nih.govnih.gov

Proline Kink: The frequent presence of a Proline (Pro) residue around position 14 often induces a stable kink in the peptide's structure. nih.gov

Amphipathic α-helical Structure: In a membrane-like environment, Brevinin-1 peptides typically adopt an amphipathic α-helical structure, which is crucial for their antimicrobial activity. biologists.comnih.gov

Divergent Features:

The high level of sequence divergence among Brevinin-1 peptides is a key evolutionary characteristic. This diversity is evident in:

Amino Acid Substitutions: The majority of the amino acid sequence outside of the few conserved residues shows significant variation. biologists.comnih.gov This variability is thought to be a result of an evolutionary arms race with a wide array of pathogens. tubitak.gov.tr

Peptide Isoforms: A single frog species can produce multiple isoforms of Brevinin-1, further expanding its antimicrobial arsenal (B13267). nih.gov

Allelic Variation: Within a species, different populations can exhibit different alleles for Brevinin-1 genes, leading to variations in the expressed peptide repertoire. nih.gov

Table 2: Conserved and Divergent Features of Brevinin-1 Peptides

FeatureStatusDescription
Invariant ResiduesConservedAla⁹, Cys¹⁸, Lys²³, Cys²⁴ are typically unchanged across species. frontiersin.orgnih.gov
"Rana Box"ConservedA C-terminal cyclic heptapeptide loop formed by a disulfide bond. nih.govmdpi.com
Proline KinkOften ConservedA Proline residue around position 14 creates a structural kink. nih.gov
Amphipathic α-helixConservedThe peptide adopts this structure in membrane-like environments. biologists.comnih.gov
Overall Amino Acid SequenceDivergentHigh variability in the amino acid sequence outside of conserved residues. nih.gov
Peptide IsoformsDivergentMultiple forms of the peptide can exist within a single species. nih.gov
Allelic VariationDivergentDifferent populations of the same species can have different gene alleles. nih.gov

Adaptive Evolution and Environmental Pressures Driving Peptide Diversity

The remarkable diversity observed in the Brevinin-1 family is not random but is believed to be driven by adaptive evolution in response to various environmental pressures, particularly the constant threat from pathogenic microorganisms. tubitak.gov.trresearchgate.net The skin of amphibians is a primary line of defense, and the AMPs it secretes are crucial for protecting against a multitude of bacteria, fungi, and viruses present in their diverse habitats. tubitak.gov.trnih.gov

The evolution of AMPs in amphibians is marked by frequent gene duplication and diversification, often driven by positive selection. nih.govfrontiersin.org This process allows for the generation of new peptide variants with potentially novel or enhanced antimicrobial activities. nih.gov Functionally divergent AMPs can provide an advantage by enabling the host to combat newly emerging pathogens or those that have developed resistance to existing peptides. frontiersin.org

Several lines of evidence support the role of adaptive evolution in shaping Brevinin-1 diversity:

Positive Selection: Studies using codon evolution models have found evidence of strong positive selection acting on the mature peptide region of Brevinin genes. diva-portal.org This indicates that mutations leading to changes in the amino acid sequence of the active peptide have been favored by natural selection.

Diversifying Selection: The maintenance of diverse alleles within populations, as seen in the Brevinin-1 locus of Rana pipiens, suggests that diversifying selection is at play. nih.gov This could be because different peptides are specialized to inhibit different types of pathogens, or even different strains of the same pathogen. nih.gov

Environmental Correlation: The expression profile of AMPs can be influenced by the local microbial community. nih.gov Frogs exposed to different pathogen pressures in different geographical locations may evolve distinct AMP repertoires. nih.gov For example, the diversity of AMPs has been observed to be higher in species with larger geographic ranges and greater habitat variation. nih.gov

The constant pressure from a rapidly evolving microbial world has led to an "evolutionary arms race," where amphibians continuously diversify their AMP arsenal to stay ahead of pathogen resistance. tubitak.gov.trresearchgate.net This dynamic process of adaptation is a key driver behind the vast diversity of the Brevinin-1 family and other amphibian AMPs.

Emerging Research Avenues and Future Trajectories for Brevinin 1s

Advanced Mechanistic Elucidation: Beyond Membrane Disruption

While the primary antimicrobial mechanism of the Brevinin-1 (B586460) family, including Brevinin-1S, is widely recognized as the disruption of microbial cell membranes, emerging research is exploring more complex and multifaceted modes of action. researchgate.netresearchgate.netmdpi.com The prevailing model suggests that these cationic and amphipathic peptides are electrostatically drawn to the negatively charged components of bacterial membranes. researchgate.netmdpi.com Upon binding, they are thought to insert into the lipid bilayer, leading to the formation of pores, membrane permeabilization, and ultimately, cell death. mdpi.commdpi.comvulcanchem.com This process can involve mechanisms described by the "barrel-stave" or "carpet" models. mdpi.com

However, recent investigations suggest that the activity of Brevinin-1 peptides may not be limited to mere physical disruption. Some studies indicate that these peptides could have intracellular targets. nih.govnih.gov For instance, one study on a modified Brevinin-1pl analogue suggested that it might exert its bactericidal effects through multiple mechanisms, including both membrane disruption and DNA binding. nih.gov Another area of growing interest is the immunomodulatory potential of the Brevinin family. aimspress.comfrontiersin.org While this has been more extensively reported for Brevinin-2 peptides, some Brevinin-1 peptides have also been shown to possess anti-inflammatory properties. For example, Brevinin-1GHd was found to neutralize lipopolysaccharide (LPS) and suppress the release of pro-inflammatory cytokines. researchgate.netfrontiersin.org This suggests that this compound and its analogues could also participate in modulating the host's immune response to infection. researchgate.net

Furthermore, the Boman index, a measure of protein-binding potential, for some Brevinin peptides suggests they may interact with various protein targets beyond the cell membrane. vulcanchem.com The exploration of these alternative mechanisms is crucial for a comprehensive understanding of this compound's full therapeutic potential.

Engineering for Enhanced Selectivity and Reduced Off-Target Effects

A significant hurdle in the clinical development of many natural antimicrobial peptides (AMPs), including those in the Brevinin-1 family, is their potential for off-target effects, most notably hemolytic activity (the rupture of red blood cells). researchgate.netportlandpress.com Consequently, a major focus of current research is the rational design and engineering of this compound analogues to improve their therapeutic index—maximizing antimicrobial potency while minimizing toxicity to host cells. mdpi.comresearchgate.net

Several strategies are being employed to achieve this. One common approach is amino acid substitution. nih.govfrontiersin.org By strategically replacing specific amino acids, researchers can modulate the peptide's physicochemical properties, such as its net charge, hydrophobicity, and amphipathicity, which are critical determinants of its biological activity and selectivity. mdpi.comnih.govfrontiersin.org For instance, a study on Brevinin-1pl demonstrated that substituting certain residues with arginine enhanced activity against Gram-positive bacteria, while a histidine substitution reduced hemolytic activity, thereby improving selectivity. nih.govfrontiersin.orgnih.gov

Another promising technique involves altering the peptide's structure. This can include truncating the peptide to create shorter, more cost-effective versions, or incorporating D-amino acids to increase resistance to proteolytic degradation. mdpi.comresearchgate.netnih.gov The position of the "Rana-box," a conserved cyclic domain at the C-terminus of many Brevinin-1 peptides, has also been shown to be important. mdpi.commdpi.com Moving this domain to a more central position in the peptide sequence has been found to decrease hemolytic activity in some analogues. mdpi.com These engineering efforts aim to create a delicate balance between the structural features required for potent antimicrobial action and those that confer selectivity for microbial over mammalian cells, thus reducing off-target effects. mdpi.comresearchgate.net

Synergistic Interactions of this compound with Other Bioactive Compounds

Research has shown that AMPs can act synergistically with traditional antibiotics, potentially reviving the effectiveness of drugs to which bacteria have developed resistance. researchgate.net For instance, a study on the undecapeptide analogue GA-K4, derived from Brevinin-1EMa, demonstrated a synergistic effect when used in combination with the chemotherapy drug doxorubicin (B1662922) against certain cancer cell lines. iiitd.edu.in This suggests that Brevinin-1 peptides could also enhance the activity of other therapeutic agents.

The mechanisms underlying these synergistic effects can be varied. AMPs like this compound can permeabilize the bacterial membrane, which may facilitate the entry of other drugs into the cell. aimspress.com Additionally, certain AMPs possess immunomodulatory properties that can bolster the host's immune response to an infection, complementing the direct antimicrobial action of another compound. aimspress.com The exploration of these combinations is an active area of research, with the potential to create more robust and sustainable treatment options for infectious diseases. vulcanchem.com

Development of Novel Delivery Systems for Peptide Stability and Targeted Action

Despite their therapeutic promise, the practical application of antimicrobial peptides like this compound is often hampered by challenges such as susceptibility to enzymatic degradation and potential systemic toxicity. aimspress.commdpi.com To overcome these limitations, researchers are actively developing novel delivery systems designed to protect the peptide, improve its stability, and ensure it reaches the target site of infection. aimspress.comfrontiersin.org

Nanotechnology offers a variety of platforms for AMP delivery. aimspress.com These include:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate AMPs, shielding them from degradation and facilitating targeted delivery. aimspress.com

Polymeric Nanoparticles: These systems can encapsulate or be conjugated with AMPs, offering controlled release and improved bioavailability. aimspress.com

Micelles, Dendrimers, and Hydrogels: These are other nanostructures that have been investigated for their potential to deliver AMPs effectively. mdpi.com

These delivery systems can enhance the therapeutic efficacy of this compound by protecting it from proteases in the body, which would otherwise quickly break it down. mdpi.com Furthermore, by targeting the delivery to the site of infection, these systems can reduce the peptide's exposure to healthy tissues, thereby minimizing potential off-target effects and toxicity. aimspress.comfrontiersin.org The development of advanced delivery strategies is a critical step in translating the therapeutic potential of this compound into viable clinical applications. frontiersin.org

Potential as Templates for Peptidomimetics and Small Molecule Inhibitors

The inherent limitations of peptides as therapeutic agents, such as poor pharmacokinetic profiles and susceptibility to proteolysis, have driven interest in using this compound as a template for the design of peptidomimetics and small molecule inhibitors. upc.edu This approach aims to create non-peptide molecules that mimic the structure and function of the original peptide but possess improved drug-like properties. upc.edu

Peptidomimetics are designed to replicate the key steric and chemical features of a peptide's bioactive conformation. upc.edu By understanding the structure-activity relationship of this compound—identifying the specific amino acid residues and their spatial arrangement that are crucial for its antimicrobial activity—researchers can design smaller, more stable molecules that retain this activity. upc.edu

This process often involves using the peptide's structure as a pharmacophoric hypothesis, which is a model describing the essential features required for biological activity. upc.edu This model can then be used as a template to design novel molecules with diverse chemical scaffolds. upc.edu The goal is to develop compounds that are more resistant to enzymatic degradation and have better bioavailability, making them more suitable for therapeutic use. upc.edu The development of peptidomimetics based on this compound could lead to a new generation of antimicrobial agents with enhanced clinical potential.

Exploration of Anti-Viral and Other Novel Biological Activities

While the Brevinin-1 family is primarily known for its antibacterial and antifungal properties, there is growing evidence to suggest a broader spectrum of biological activities, including antiviral and anticancer effects. portlandpress.comnih.govnih.gov This has opened up new avenues of research into the potential therapeutic applications of this compound.

Several studies have reported the antiviral potential of Brevinin-1 peptides. For instance, a linearized derivative of Brevinin-1 was shown to have activity against Herpes Simplex Virus (HSV-1M and HSV-2G). nih.gov Another study focused on designing antiviral peptides based on a Brevinin-1EMa analogue, which showed activity against several enveloped viruses, including retroviruses, hepatitis C virus, and herpes simplex virus. nih.gov The proposed mechanism for this antiviral action is the disruption of the viral membrane. nih.gov

In addition to antiviral activity, some Brevinin-1 peptides and their analogues have demonstrated cytotoxic effects against various human cancer cell lines. nih.govportlandpress.com The proposed mechanism of action is similar to their antimicrobial activity, involving the disruption of the cancer cell membrane, which often has a net negative charge similar to bacterial membranes. nih.gov The exploration of these novel biological activities could significantly expand the therapeutic potential of this compound beyond its role as an antimicrobial agent. frontiersin.org

Integration with 'Omics' Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To gain a more holistic understanding of the biological effects of this compound, researchers are beginning to integrate 'omics' technologies, such as proteomics and transcriptomics, into their studies. nih.govresearchgate.netmit.edu These systems biology approaches allow for the large-scale analysis of proteins (proteomics) and gene expression (transcriptomics), providing a comprehensive view of how cells and organisms respond to the peptide. researchgate.netmit.eduescholarship.org

By applying these technologies, researchers can move beyond studying the direct interaction of this compound with the cell membrane and investigate its broader impact on cellular processes. researchgate.net For example, transcriptomic analysis of bacteria treated with this compound could reveal changes in the expression of genes involved in stress response, metabolism, or cell wall synthesis. This information can help to elucidate secondary or downstream mechanisms of action.

Sustainable Production Strategies for this compound and its Analogues

The therapeutic potential of this compound and its analogues is contingent upon the development of efficient, scalable, and sustainable production methods. The choice of a production strategy is a critical determinant of the economic viability and environmental impact of these peptides. The primary methods for producing this compound and its analogues include chemical synthesis, recombinant expression in microbial hosts, and cell-free protein synthesis. Each of these approaches presents a unique set of advantages and challenges in the context of sustainability.

Chemical Synthesis: Precision at a Cost

Efforts to green the SPPS process are underway, including the development of protocols that minimize solvent usage and employ more environmentally friendly solvents. ejbiotechnology.info Microwave-assisted SPPS, for example, has been shown to improve synthesis efficiency, with one study reporting a yield of 43-46% for two different peptides, a significant improvement over the 8-36% yield from the more traditional "tea bag" method. ejbiotechnology.infoejbiotechnology.info

Recombinant Production: A Scalable and Cost-Effective Alternative

Recombinant DNA technology offers a more sustainable and economically viable route for the large-scale production of peptides like this compound. wur.nlnih.gov This approach utilizes microbial "factories," such as bacteria and yeast, to synthesize the desired peptide.

Bacterial Systems: Escherichia coli

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and potential for high-yield expression. wur.nlnih.gov However, the direct expression of antimicrobial peptides like this compound in E. coli can be toxic to the host cells. To circumvent this, this compound is typically expressed as a fusion protein. nih.gov In this strategy, the peptide is linked to a larger, non-toxic carrier protein, which masks its antimicrobial activity and can also protect it from degradation by host proteases. nih.gov

Several fusion partners have been successfully used for the production of antimicrobial peptides, including Thioredoxin (Trx), Glutathione S-transferase (GST), and the denatured form of Onconase (ONC). wur.nlnih.gov For instance, Brevinin-2R and Brevinin-2GU, peptides from the same family as this compound, have been successfully produced in E. coli using a Trx fusion system. nih.gov The expression of the Brevinin-2GU fusion protein accounted for over 45% of the total cell proteins. nih.gov After expression, the fusion protein is purified, and the Brevinin peptide is cleaved from its carrier. An optimized process for another host defense peptide using an ONC fusion partner in E. coli yielded 10-15 mg of pure peptide per liter of bacterial culture. wur.nl A significant advantage of recombinant production is its scalability; a cost analysis of this process estimated that increasing the production scale from 100 mg to 1,000 mg could decrease the unit cost from 253 €/mg to 42 €/mg. wur.nlnih.gov

Yeast Systems: Pichia pastoris

Cell-Free Protein Synthesis: An Emerging Sustainable Platform

Cell-free protein synthesis (CFPS) is an innovative approach that circumvents the use of living cells altogether. mdpi.comfrontiersin.org This system utilizes cell extracts containing the necessary machinery for transcription and translation to produce the protein of interest in a controlled in vitro environment. frontiersin.org A key advantage of CFPS is its open nature, which allows for the direct manipulation of the reaction conditions and the production of proteins that would be toxic to living cells. mdpi.com This makes it a particularly promising strategy for producing antimicrobial peptides like this compound.

CFPS systems can be prepared from various cell types, including E. coli, and have been shown to produce proteins at concentrations ranging from micrograms to milligrams per milliliter. neb.complos.org For example, a CFPS system derived from E. coli was able to produce 40–150 μg/mL of various proteins. plos.org While still an emerging technology, CFPS offers the potential for rapid, on-demand production of peptides with high purity, free from host cell contaminants. mdpi.comtierrabiosciences.com The main challenges for the widespread adoption of CFPS are the cost of reagents and the scalability of the process. tierrabiosciences.com

Comparative Analysis of Production Strategies

The selection of an optimal production strategy for this compound and its analogues requires a careful consideration of factors such as yield, cost, scalability, and environmental impact. Below is a comparative overview of the different methods.

Production Strategy Key Advantages Key Disadvantages Reported Yields (General AMPs/Peptides) Sustainability Considerations
Solid-Phase Peptide Synthesis (SPPS) High purity; precise incorporation of non-natural amino acids. ejbiotechnology.infogyrosproteintechnologies.comchem-soc.siHigh cost; use of hazardous solvents; significant waste generation; lower yield for long peptides. ejbiotechnology.info8% - 78% (depending on method and peptide). ejbiotechnology.infoejbiotechnology.infoHigh environmental impact due to solvent and reagent use. ejbiotechnology.info
Recombinant E. coli Cost-effective; highly scalable; rapid growth. wur.nlnih.govPotential for toxicity to host (requires fusion proteins); formation of inclusion bodies may require complex refolding steps. nih.gov10-15 mg/L; up to 45% of total cell protein for fusion constructs. wur.nlnih.govMore sustainable than chemical synthesis, especially at large scale. wur.nl
Recombinant P. pastoris High-yield potential; protein secretion simplifies purification; capable of post-translational modifications. nih.govthermofisher.comSlower growth than bacteria; fermentation can be complex to optimize. thermofisher.comCan reach g/L concentrations for some proteins. nih.govresearchgate.netGenerally considered a sustainable and scalable platform. nih.gov
Cell-Free Protein Synthesis (CFPS) Rapid production; ability to produce toxic proteins; high purity. mdpi.comfrontiersin.orgHigher reagent cost; scalability can be a challenge. tierrabiosciences.com40-150 µg/mL to >1 mg/mL. frontiersin.orgplos.orgPotential for low environmental impact; avoids use of live organisms and large culture volumes.

Conclusion

Synthesis of Key Findings in Brevinin-1S Research

The this compound peptides (Brevinin-1Sa, -1Sb, and -1Sc) from the Southern Leopard Frog are potent antimicrobial agents with a membrane-disrupting mechanism of action. Their activity varies based on small changes in their amino acid sequence, which affects their physicochemical properties. They are particularly effective against the Gram-negative bacterium E. coli and the pathogenic fungus Batrachochytrium dendrobatidis. nih.govresearchgate.net

Outstanding Challenges and Opportunities for Future Research

A primary challenge for the therapeutic development of most natural brevinin peptides is their hemolytic activity, or toxicity to red blood cells. mdpi.comportlandpress.comresearchgate.net Future research should focus on designing synthetic analogues of the most potent variant, Brevinin-1Sc, to reduce this toxicity while retaining or enhancing its antimicrobial effects. Furthermore, detailed studies on their anticancer and immunomodulatory properties are needed to fully explore their therapeutic potential.

Broader Implications of this compound Research in Biomedical Sciences

The study of this compound and other amphibian antimicrobial peptides provides a rich library of natural compounds that can serve as blueprints for a new generation of anti-infective and anticancer drugs. imrpress.comresearchgate.net Their unique mode of action offers a promising strategy to combat multidrug-resistant pathogens, addressing a critical global health challenge. nih.gov Continued exploration of this diverse peptide family holds significant promise for the future of biomedical science.

Q & A

Q. How can researchers ethically justify animal testing for this compound’s toxicity profiling?

  • Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using in silico models (e.g., QSAR) for preliminary screening. Minimize sample sizes via power analysis and employ humane endpoints (e.g., predefined weight loss thresholds). Obtain approval from institutional animal ethics committees and cite compliance with ARRIVE guidelines .

Tables for Key Methodological Comparisons

Parameter Recommended Technique Purpose Reference
Structural StabilityCircular Dichroism (CD)Assess α-helix/β-sheet transitions
Membrane InteractionSurface Plasmon Resonance (SPR)Quantify lipid-binding kinetics
In Vivo TrackingRadiolabeling (e.g., ¹²⁵I)Monitor biodistribution in real time
Data VariabilityCohen’s d Effect SizeStandardize comparison across studies

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